molecular formula C19H15FN4O2S B2803947 N-(4-fluorobenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide CAS No. 1024524-09-1

N-(4-fluorobenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide

Cat. No.: B2803947
CAS No.: 1024524-09-1
M. Wt: 382.41
InChI Key: RTCXWGFDSSLGLB-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide is a useful research compound. Its molecular formula is C19H15FN4O2S and its molecular weight is 382.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds with a similar structural basis to N-(4-fluorobenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide have been synthesized and evaluated for their antimicrobial properties. The synthesis involves modifications and alkylation processes that lead to the creation of compounds with potential antimicrobial activities against various bacterial and fungal strains. These compounds exhibit cytotoxicity in bioluminescence inhibition assays and have shown activity against specific strains of bacteria such as Klebsiella pneumoniae (Antypenko et al., 2016).

Anticancer Activity

The investigation into anticancer properties has revealed that similar quinazolinone derivatives possess significant activity against various cancer cell lines, including melanoma, leukemia, lung cancer, and CNS cancer. The National Cancer Institute (NCI) has screened compounds for their ability to inhibit different human tumor cell lines, identifying compounds with high growth inhibition rates. This illustrates the compound's potential as a therapeutic agent in cancer treatment, with some derivatives showing lethal antitumor activity against specific cell lines (Antypenko et al., 2016).

Anticonvulsant Activity

The anticonvulsant activity of quinazolinone derivatives has been explored through the synthesis and evaluation of compounds that demonstrated weak to moderate effects in seizure models. This research provides a foundation for further investigation into the therapeutic potential of these compounds as anticonvulsant agents, opening avenues for the development of new treatments for epilepsy and related disorders (Bunyatyan et al., 2020).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-fluorobenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide involves the condensation of 4-fluorobenzylamine with 2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetic acid, followed by cyclization and subsequent acetylation.", "Starting Materials": [ "4-fluorobenzylamine", "2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetic acid", "Acetic anhydride", "Triethylamine", "Methanol", "Diethyl ether", "Ethyl acetate", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: 4-fluorobenzylamine is reacted with 2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetic acid in methanol with triethylamine as a catalyst to form the intermediate N-(4-fluorobenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide.", "Step 2: The intermediate is cyclized by adding acetic anhydride and triethylamine in diethyl ether to form the cyclized product.", "Step 3: The cyclized product is then acetylated by adding acetic anhydride and triethylamine in ethyl acetate to form the final product N-(4-fluorobenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide.", "Step 4: The final product is purified by washing with water, drying with sodium bicarbonate, and recrystallization from ethyl acetate to obtain a pure solid." ] }

CAS No.

1024524-09-1

Molecular Formula

C19H15FN4O2S

Molecular Weight

382.41

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide

InChI

InChI=1S/C19H15FN4O2S/c20-12-7-5-11(6-8-12)10-21-16(25)9-15-18(26)24-17(22-15)13-3-1-2-4-14(13)23-19(24)27/h1-8,15,22H,9-10H2,(H,21,25)

InChI Key

RTCXWGFDSSLGLB-UHFFFAOYSA-N

SMILES

C1=CC2=C3NC(C(=O)N3C(=S)N=C2C=C1)CC(=O)NCC4=CC=C(C=C4)F

solubility

not available

Origin of Product

United States

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